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molecular formula C14H13NO B8758886 1-(2-Methylphenyl)-2-(4-pyridyl)ethanone CAS No. 224040-73-7

1-(2-Methylphenyl)-2-(4-pyridyl)ethanone

Cat. No. B8758886
M. Wt: 211.26 g/mol
InChI Key: AZKKGAFTWJUSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06342608B1

Procedure details

Methyl 3-methylbenzoate (6.0 g, 40 mmol), tetrahydrofuran (50 mL), and 4-picoline (4.1 g, 44 mmol) were stirred at −78° C. under an atmosphere of nitrogen. Sodium bis(trimethylsilyl)amide 1.0 M in THF (88 mL, 88 mmol) was added dropwise. The mixture was allowed to warm to room temperature and stir for 16 h when it was poured into saturated aqueous sodium bicarbonate solution. The mixture was then extracted with ethyl acetate (3×50 mL). The combined organics were washed with brine (2×50 mL), dried over magnesium sulfate, and concentrated. The product was recrystallized from ethyl acetate/hexane to yield a light yellow solid (5.7 g, 67%): mp 118.0-119.0° C. 1H NMR (acetone-d6/300 MHz) 8.50 (m, 2H), 7.90 (m, 2H), 7.44 (m, 2H), 7.29 (m, 2H), 4.45 (s, 2H), 2.41 (s, 3H). ESHRMS m/z 212.1067 (M+H, C14H13NO requires 212.1075).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
88 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
67%

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7]C)=O.[N:12]1[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=1.[CH3:19][Si]([N-][Si](C)(C)C)(C)C.[Na+].C(=O)(O)[O-].[Na+]>O1CCCC1>[C:3]1([CH3:19])[CH:2]=[CH:11][CH:10]=[CH:9][C:4]=1[C:5](=[O:7])[CH2:18][C:15]1[CH:16]=[CH:17][N:12]=[CH:13][CH:14]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
CC=1C=C(C(=O)OC)C=CC1
Name
Quantity
4.1 g
Type
reactant
Smiles
N1=CC=C(C=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Name
Quantity
88 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 16 h when it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(=C(C=CC=C1)C(CC1=CC=NC=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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